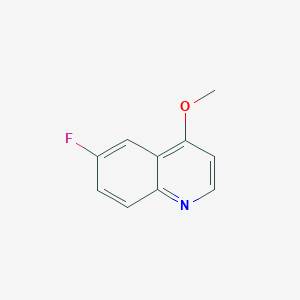

6-Fluoro-4-methoxyquinoline

概要

説明

6-Fluoro-4-methoxyquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methoxyquinoline typically involves the cyclization of fluorinated anilines with three-carbon reagents. One common method includes the reaction of 4-fluoroaniline with trifluoromethyl diketone, resulting in the formation of 6-fluoroquinolines . Other synthetic methods involve nucleophilic displacement of fluorine atoms, cross-coupling reactions, and the use of organometallic compounds .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization and cycloaddition reactions. The use of catalytic amounts of transition metals, such as silver salts, can enhance the yield and efficiency of the synthesis . Additionally, eco-friendly methods using ionic liquids and green reaction protocols are being explored to minimize environmental impact .

化学反応の分析

Substitution Reactions

The fluorine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Key Findings :

-

Methoxy substitution proceeds efficiently via SNAr mechanism due to the electron-withdrawing effect of the adjacent quinoline nitrogen .

-

Piperazine derivatives react at the 4-position under mild basic conditions, enabling access to pharmacologically relevant analogs .

Oxidation Reactions

The quinoline ring undergoes oxidation to form N-oxides:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Room temperature, 24 h | This compound N-oxide | Selective oxidation at N1 position |

| m-Chloroperbenzoic acid | DCM, 0°C to RT | N-Oxide derivatives | Higher regioselectivity observed |

Mechanistic Insight :

Oxidation proceeds via electrophilic attack at the nitrogen atom, stabilized by resonance with the aromatic system.

Reduction Reactions

The quinoline core can be selectively reduced:

| Reduction Method | Catalyst/Reagents | Product | Outcome |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, MeOH | 1,2,3,4-Tetrahydroquinoline derivative | Partial ring saturation |

| Sodium Borohydride (NaBH₄) | EtOH, reflux | No reaction | Fluorine inhibits reduction |

Structural Impact :

Reduction preserves the fluorine and methoxy substituents, enabling access to saturated analogs for biological testing.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 6-Fluoro-4-methoxy-2-arylquinolines | 60–85% |

| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos | Primary amines | 2-Amino-6-fluoro-4-methoxyquinolines | 70–78% |

Applications :

-

Suzuki couplings enable modular synthesis of biaryl derivatives for drug discovery.

-

Buchwald–Hartwig amination introduces amino groups critical for kinase inhibitor design .

Functionalization via Directed C–H Borylation

Recent advances in iridium-catalyzed borylation expand functionalization options:

| Catalyst System | Position | Product | Applications |

|---|---|---|---|

| Ir(COD)OMe, dtbpy | C5, C7 | 5- or 7-Borylated derivatives | Cross-coupling precursors |

Mechanistic Notes :

Borylation occurs at electron-deficient positions meta to the fluorine and methoxy groups, guided by directing effects .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing HF gas.

-

Photoreactivity : UV exposure induces dimerization via [4+4] cycloaddition.

科学的研究の応用

Medicinal Chemistry

Antibacterial and Antifungal Activity

6-Fluoro-4-methoxyquinoline has been identified as a lead compound in the development of new antibacterial and antifungal agents. The presence of fluorine enhances its lipophilicity, which improves membrane permeability and bioavailability. Studies have shown that derivatives of this compound exhibit potent activity against various bacterial strains, including multidrug-resistant organisms.

Case Study: Efficacy Against Clostridium difficile

A study evaluated the efficacy of this compound in a mouse model infected with C. difficile. The compound demonstrated a significant reduction in bacterial load and improved survival rates among treated mice compared to controls. Specifically, there was an over 80% decrease in C. difficile levels in fecal samples from treated mice, indicating its potential as an effective treatment for antibiotic-resistant infections .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 1.0 | Effective against C. difficile |

| Vancomycin | 0.5 | Standard treatment for CDI |

Anticancer Applications

Research indicates that this compound and its derivatives can inhibit specific protein kinases involved in cancer progression, making them candidates for cancer therapy. Molecular docking studies have confirmed binding interactions with tubulin, suggesting mechanisms for anticancer activity.

Case Study: In Vivo Antitumor Activity

In a study involving tumor-bearing mice, administration of a derivative of this compound resulted in a significant reduction in tumor growth (up to 73%) compared to control groups treated with standard chemotherapeutics . This demonstrates the compound's potential as an alternative or adjunctive treatment option.

Material Science

Liquid Crystals and Dyes

In material science, fluorinated quinolines like this compound are utilized in the manufacturing of liquid crystal displays (LCDs). Their unique chemical properties enhance the performance and efficiency of these displays.

| Application | Description |

|---|---|

| Liquid Crystals | Used as components to improve LCD performance |

| Dyes | Explored for their fluorescence properties |

Agricultural Applications

Fluorinated quinolines have also been studied for their potential use in agriculture as pesticides or herbicides. They can be formulated into sprays or soil treatments to control pests and improve crop yield.

作用機序

The mechanism of action of 6-Fluoro-4-methoxyquinoline involves its interaction with specific molecular targets. In the case of its antibacterial activity, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it induces double-strand breaks in the DNA, leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their effectiveness in treating bacterial infections .

類似化合物との比較

- 6-Fluoroquinoline

- 4-Methoxyquinoline

- 8-Fluoroquinoline

- 6,8-Difluoroquinoline

Comparison: 6-Fluoro-4-methoxyquinoline is unique due to the presence of both fluorine and methoxy groups on the quinoline ring. This dual substitution enhances its biological activity and provides distinct chemical properties compared to other similar compounds . For instance, while 6-fluoroquinoline and 4-methoxyquinoline each have individual applications, the combination of these substituents in this compound results in a compound with enhanced antibacterial and enzyme inhibitory properties .

生物活性

6-Fluoro-4-methoxyquinoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline class of compounds, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a fluorine atom and a methoxy group at specific positions on the quinoline ring enhances its pharmacological profile.

The primary mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Gyrase and Topoisomerase : Similar to other quinolines, this compound interacts with bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, it prevents DNA supercoiling and relaxation, which are essential for DNA replication and transcription .

- Antitumor Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in certain cancer types .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as an antimicrobial agent. The compound's IC50 values were comparable to established antibiotics.

- Cytotoxicity Against Cancer Cells : In vitro experiments on human cancer cell lines revealed that this compound exhibited significant cytotoxicity, with IC50 values indicating potent activity against multidrug-resistant gastric carcinoma cells. The compound was found to inhibit P-glycoprotein (P-gp), enhancing its effectiveness against resistant cancer cells .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of this compound with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the compound's structural features contribute to its biological activity .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its lipophilicity and moderate water solubility. It is primarily metabolized in the liver through oxidation and conjugation reactions involving cytochrome P450 enzymes .

特性

IUPAC Name |

6-fluoro-4-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJDENBNMSTOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C=CC2=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80613278 | |

| Record name | 6-Fluoro-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61293-17-2 | |

| Record name | 6-Fluoro-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。